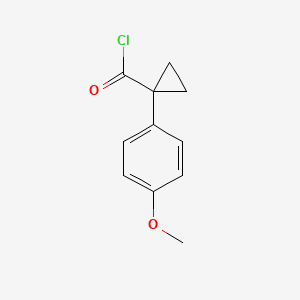

1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride

Overview

Description

1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride, also known as MPPCC, is a chemical compound that has become increasingly important in scientific research in recent years. It has a molecular formula of C11H11ClO2 and a molecular weight of 210.65 g/mol .

Molecular Structure Analysis

The molecular structure of 1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride is represented by the linear formula C11H11ClO2 .Scientific Research Applications

Environmental Estrogenic Activity

Methoxychlor, a chlorinated hydrocarbon pesticide with proestrogenic activity, is structurally related to 1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride. It undergoes metabolism to produce an active estrogenic form, 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE). This compound's impact on fertility, pregnancy, and development, as well as altered social behavior in adult males exposed prenatally, highlights the importance of understanding the implications of structurally similar compounds in environmental health and safety (Cummings, 1997).

Thermal Degradation of Polyvinyl Chloride (PVC)

The study of thermal dehydrochlorination of PVC begins with structural defects formed during polymerization, such as internal allylic chloride and tertiary chloride. This process is pertinent to compounds like 1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride due to the involvement of chloride and hydrocarbon structures. The study of such reactions offers insights into the degradation mechanisms and potential stabilizing methods for materials (Starnes, 2002).

Synthesis of Macrocyclic Natural Products

Lawesson's reagent, noted for its applications in the total synthesis of macrocyclic natural products, indicates the potential utility of 1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride in synthesizing complex organic molecules. Such compounds exhibit regioselectivity, chemoselectivity, and high yield, underlining the importance of structurally related compounds in pharmaceutical and synthetic organic chemistry (Larik et al., 2017).

Oxyfunctionalization in Drug Development

The increasing use of three-membered rings in drug development, including cyclopropane derivatives, indicates the relevance of 1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride in this field. Oxidation of methylene groups adjacent to cyclopropane, as a direct approach towards carbonylcyclopropanes, underscores the importance of such compounds in streamlining synthesis processes and enhancing atom economy (Sedenkova et al., 2018).

properties

IUPAC Name |

1-(4-methoxyphenyl)cyclopropane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO2/c1-14-9-4-2-8(3-5-9)11(6-7-11)10(12)13/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJVWBPMSOJAJDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CC2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640618 | |

| Record name | 1-(4-Methoxyphenyl)cyclopropane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride | |

CAS RN |

16728-02-2 | |

| Record name | 1-(4-Methoxyphenyl)cyclopropane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-4-[5-(trifluoromethyl)pyridin-2-yl]benzylamine](/img/structure/B1325037.png)

![Pentafluorophenyl (4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetate](/img/structure/B1325043.png)

![4-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B1325045.png)

![[1-(2-Furylmethyl)piperid-4-yl]methanol](/img/structure/B1325053.png)